molecular formula C11H11ClO3 B587260 Alclofenac-d5 CAS No. 1286448-70-1

Alclofenac-d5

Cat. No.: B587260
CAS No.: 1286448-70-1
M. Wt: 231.687
InChI Key: ARHWPKZXBHOEEE-FDMROVFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alclofenac-d5 is a deuterated form of Alclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The compound is chemically known as 2-(3-chloro-4-(2-propen-1-yloxy-d5)phenyl)acetic acid. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alclofenac-d5 involves the introduction of deuterium atoms into the Alclofenac molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.

    Allylation: The hydroxyl group is allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Deuteration: The allyl group is then subjected to deuterium exchange using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

    Final Product: The final product, this compound, is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Reactors: Automated reactors ensure precise control over reaction conditions.

    Purification: Industrial-scale purification methods such as large-scale chromatography and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Alclofenac-d5 undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Alclofenac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Research: Helps in understanding metabolic pathways and enzyme interactions.

    Environmental Studies: Used as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Employed in imaging and diagnostic techniques.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: Another NSAID with similar anti-inflammatory properties.

    Ibuprofen: A widely used NSAID for pain and inflammation.

    Naproxen: Known for its long-lasting anti-inflammatory effects.

Uniqueness

Alclofenac-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial.

Properties

IUPAC Name

2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWPKZXBHOEEE-FDMROVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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